molecular formula C8H12O4 B1599242 Methyl 3-acetoxy-2-methylenebutyrate CAS No. 22787-68-4

Methyl 3-acetoxy-2-methylenebutyrate

Cat. No. B1599242
CAS RN: 22787-68-4
M. Wt: 172.18 g/mol
InChI Key: RECQPQVWZPJQJO-UHFFFAOYSA-N
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Description

“Methyl 3-acetoxy-2-methylenebutyrate” is an ester . It has a molecular weight of 172.18 .


Synthesis Analysis

The synthesis of “Methyl 3-acetoxy-2-methylenebutyrate” involves a solution of methyl 2-(1-hydroxyethyl)acrylate and pyridine in dichloromethane, to which acetyl chloride is added dropwise at 0° C. After stirring for 1 hour, the reaction mixture is allowed to warm to room temperature and quenched with water.


Molecular Structure Analysis

The linear formula of “Methyl 3-acetoxy-2-methylenebutyrate” is CH3CH(O2CCH3)C(=CH2)CO2CH3 .


Physical And Chemical Properties Analysis

“Methyl 3-acetoxy-2-methylenebutyrate” has a boiling point of 65-69 °C/1 mmHg (lit.), a density of 1.069 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.436 (lit.) .

Scientific Research Applications

1. NMR Spectroscopy in Protein Analysis

  • Application : Enhancing solution NMR spectroscopy for structural characterizations of proteins.
  • Details : Specific isotopic labeling of methyl groups in proteins, like Methyl 3-acetoxy-2-methylenebutyrate, extends the applicability of solution NMR spectroscopy for protein analysis. This labeling facilitates the detection of long-range 1H–1H NOE cross-peaks in large proteins (Kerfah et al., 2015).

2. Solvent Applications in Sustainable Processes

  • Application : Use as a bio-based solvent.
  • Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are evaluated as sustainable, bio-based solvents, potentially substituting carcinogenic halogenated solvents in certain applications. These solvents exhibit low peroxide forming potential and a negative Ames mutagenicity test (Jin et al., 2021).

3. Metabolic and Signal Molecule Regulation

  • Application : Influencing gene expression and metabolic rate.
  • Details : Derivatives of Methyl 3-acetoxy-2-methylenebutyrate, like 3-hydroxybutyrate, play roles as metabolic and signal molecules, influencing gene expression, lipid metabolism, and metabolic rates in animals, bacteria, and plants (Mierziak et al., 2021).

4. Polymer Synthesis

  • Application : Generating polyhydroxyalkanoate copolymers.
  • Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are used in synthesizing polyhydroxyalkanoate (PHA) copolymers. These copolymers, containing various monomers like 3-hydroxy-2-methylbutyrate, are used for practical applications due to their favorable properties and cost-effective production processes (Dai et al., 2008).

5. Biodegradable Polymer Research

  • Application : Investigating biodegradable polymers.
  • Details : Research on polyhydroxyalkanoates, which can include 3-hydroxybutyrate (a derivative of Methyl 3-acetoxy-2-methylenebutyrate), focuses on their application in replacing conventional plastics and improving environmental sustainability (Di Lorenzo et al., 2001).

Safety And Hazards

“Methyl 3-acetoxy-2-methylenebutyrate” is classified as a combustible liquid (Category 4, H227) . It has a flash point of 188 °F . The safety data sheet advises to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-acetyloxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECQPQVWZPJQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408353
Record name Methyl 3-acetoxy-2-methylenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetoxy-2-methylenebutyrate

CAS RN

22787-68-4
Record name Methyl 3-acetoxy-2-methylenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(1-hydroxyethyl)acrylate (50 g) and pyridine (32.6 ml) in dichloromethane (200 ml) was added dropwise acetyl chloride (34.8 g) at 0° C. After the reaction mixture was stirred for 1 hour, the mixture was allowed to warm to room temperature, and quenched with water (500 ml). The aqueous layer was separated and extracted twice with dichloromethane. The combined organic layer were washed with 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and an aqueous sodium chloride in turn, and then dried over magnesium sulfate. The resultant solution was evaporated, and the residue was distilled in vacuo to give methyl 2-(1-acetoxyethyl)acrylate (28.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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